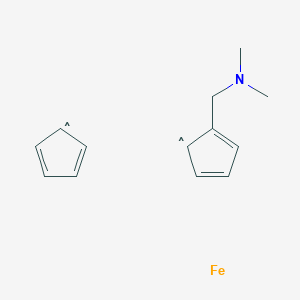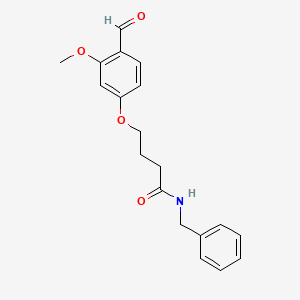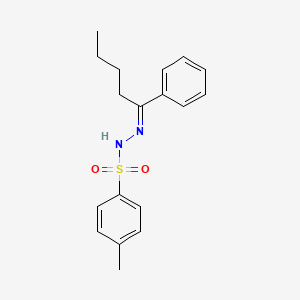
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-(+)-Dimethyl succinate is an organic compound with the molecular formula C6H10O4. It is a diester of succinic acid and is commonly used in various chemical reactions and industrial applications. The compound is characterized by its two ester groups attached to a succinate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S)-(+)-Dimethyl succinate typically involves the esterification of succinic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Succinic Acid+2Methanol→Dimethyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of (1S)-(+)-Dimethyl succinate can be optimized by using continuous flow reactors and high-pressure conditions to increase yield and efficiency. The process involves the esterification of succinic acid with methanol in the presence of a strong acid catalyst, followed by purification through distillation.
Chemical Reactions Analysis
Types of Reactions
(1S)-(+)-Dimethyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form succinic acid and methanol.
Reduction: Reduction of the ester groups can yield 1,4-butanediol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Succinic acid and methanol.
Reduction: 1,4-butanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(1S)-(+)-Dimethyl succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving metabolic pathways, particularly those related to the Krebs cycle.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers, such as polybutylene succinate, and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which (1S)-(+)-Dimethyl succinate exerts its effects depends on the specific reaction or application. In metabolic studies, it acts as a substrate in the Krebs cycle, where it is converted to succinic acid and participates in energy production. In chemical synthesis, its ester groups undergo various transformations, enabling the formation of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: An isomer of dimethyl succinate with different chemical properties and applications.
Dimethyl maleate: Another isomer with distinct reactivity and uses.
Diethyl succinate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
(1S)-(+)-Dimethyl succinate is unique due to its specific stereochemistry and reactivity. Its (1S)-(+)-configuration allows for selective reactions in asymmetric synthesis, making it valuable in the production of chiral compounds. Additionally, its versatility in undergoing various chemical transformations makes it a crucial intermediate in both research and industrial applications.
Properties
Molecular Formula |
C24H42O4 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
InChI Key |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



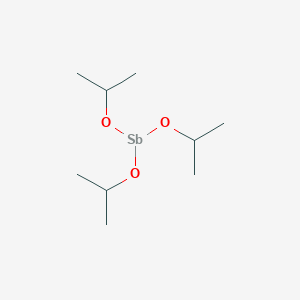

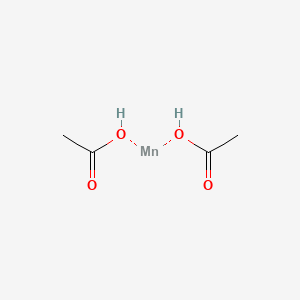

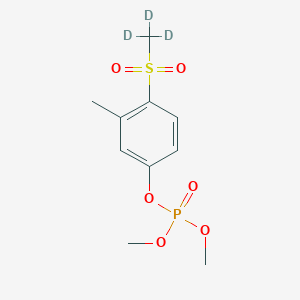

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
